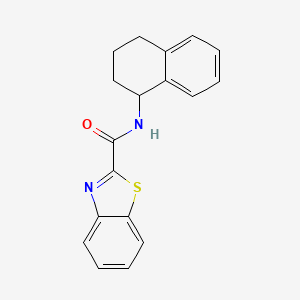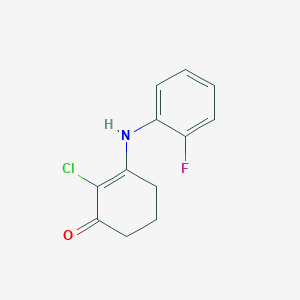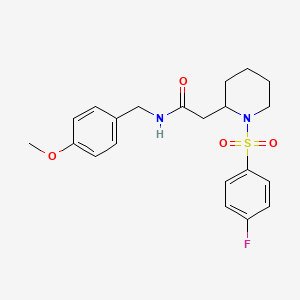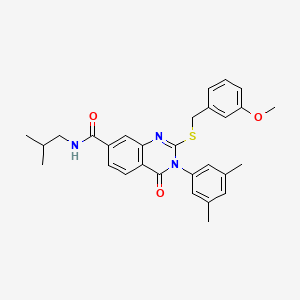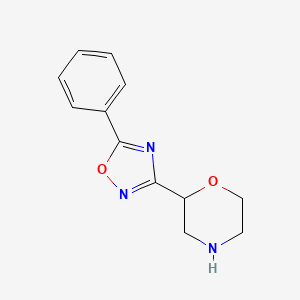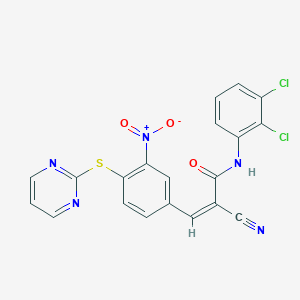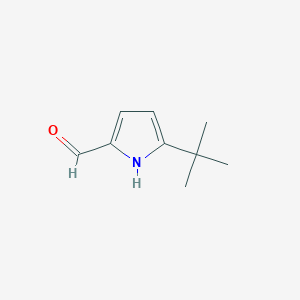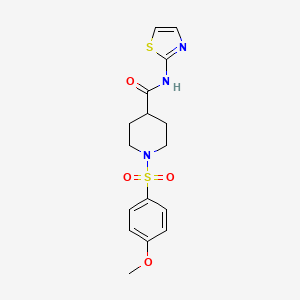
1-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find a specific description for this compound1.
Synthesis Analysis
I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
No specific information on the molecular structure analysis of this compound was found.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of this compound.Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research has shown that derivatives of similar structural families to "1-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide" have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have been tested for their inhibitory activities against cyclooxygenase-1/2 (COX-1/COX-2) and have shown significant analgesic and anti-inflammatory activities, indicating their potential in developing new therapeutic agents in these domains (Abu‐Hashem et al., 2020).
Anticancer Activity
Another line of research has focused on the synthesis of new compounds within this structural family to evaluate them as promising anticancer agents. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, demonstrating that some of these compounds possess potent anticancer activities. This suggests the potential utility of such compounds in cancer treatment, with further in vivo studies needed to ascertain their therapeutic usefulness (Rehman et al., 2018).
Crystal Structure and Molecular Conformation
Research has also been conducted on the crystal structure and molecular conformation of related compounds, providing insights into their structural and electronic properties. These studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and can guide the design of new molecules with enhanced efficacy (Kumara et al., 2017).
Antimicrobial Activity
Some derivatives have shown considerable antibacterial activity, indicating their potential as antimicrobial agents. These findings open up avenues for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern (Patel & Agravat, 2009).
Investigation of Biological Activities
Further, microwave-assisted synthesis techniques have been employed to create novel sulfonyl hydrazone compounds, featuring piperidine derivatives. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, showcasing the diverse biological activities that compounds within this family can exhibit (Karaman et al., 2016).
Safety And Hazards
No specific information on the safety and hazards of this compound was found.
Future Directions
I couldn’t find any specific information on the future directions of research or applications for this compound.
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-13-2-4-14(5-3-13)25(21,22)19-9-6-12(7-10-19)15(20)18-16-17-8-11-24-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIPICNMHDPXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

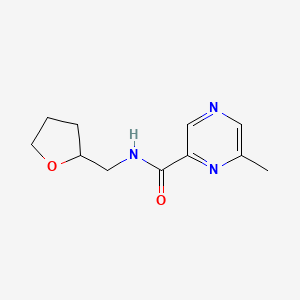
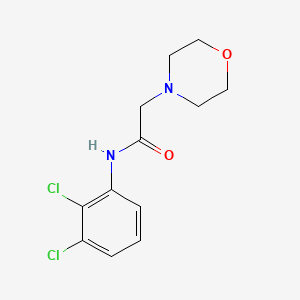
![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)
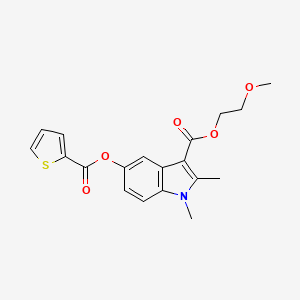
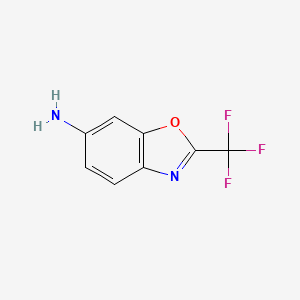
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)
![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)
